molecular formula C19H16ClNO3S2 B308589 (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B308589
M. Wt: 405.9 g/mol
InChI Key: MELSSMKVKLWCAM-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a molecular formula of C19H16ClNO3S2 and a molecular weight of 405.9 g/mol This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro group, a methoxy group, and a thiazol-5(4H)-one ring

Preparation Methods

The synthesis of (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves several steps. One common synthetic route includes the condensation of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde with 2-(methylsulfanyl)-1,3-thiazol-5(4H)-one under specific reaction conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Scientific Research Applications

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can be compared with similar compounds such as:

    4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one: This compound has an ethoxy group instead of a methoxy group, which may result in different chemical and biological properties.

    4-[4-(benzyloxy)-3-chloro-5-methylbenzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(4Z)-4-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C19H16ClNO3S2/c1-23-16-10-13(9-15-18(22)26-19(21-15)25-2)8-14(20)17(16)24-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b15-9-

InChI Key

MELSSMKVKLWCAM-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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